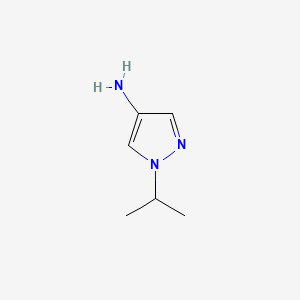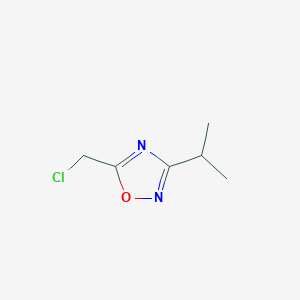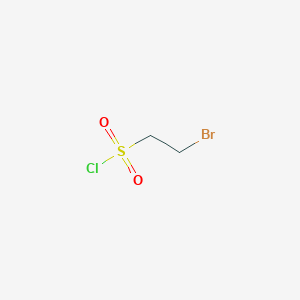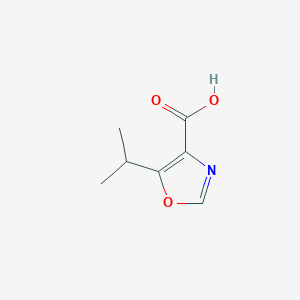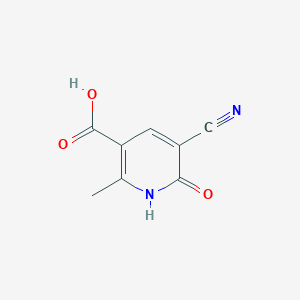
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Übersicht
Beschreibung
The compound of interest, 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is a derivative of dihydropyridine, which is a class of compounds known for their diverse pharmacological activities, including cardiotonic effects. The papers provided discuss various synthetic methods and properties of related dihydropyridine derivatives, which can offer insights into the synthesis, structure, and potential applications of the compound .
Synthesis Analysis
The synthesis of dihydropyridine derivatives often involves the reaction of cyanoacetamide with different reactants. For instance, the reaction of cyanoacetatoamide with cycloalk-2-enones leads to the formation of cyanonpyridinophane-6-ones, which are structurally related to the compound of interest . Similarly, the synthesis of various esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids has been achieved by reacting methyl or ethyl esters of acylpyruvic acids with malononitrile and cyanoacetamide . These methods could potentially be adapted to synthesize the specific compound .
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is often characterized by spectroscopic methods and theoretical calculations. For example, the dynamic behavior of methylene chains in certain pyridinophane derivatives has been elucidated using NMR spectroscopy, and the deformation of the pyridone ring has been determined by X-ray crystallographic analysis . These techniques could be applied to analyze the molecular structure of 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
Chemical Reactions Analysis
Dihydropyridine derivatives can undergo various chemical transformations. For instance, the conversion of esters to the corresponding carboxylic acids through alkaline hydrolysis followed by acidification has been described, as well as the decarboxylation to yield pyridinecarbonitriles . These reactions are relevant to understanding the chemical behavior of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives, such as their cardiotonic activity, have been studied extensively. Some derivatives have shown positive inotropic activity, although generally inferior to that of milrinone, a known cardiotonic agent . The crystal structure and quantum-chemical studies have been used to understand the structure-activity relationship of these compounds . These studies provide a foundation for predicting the properties of 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cardiotonic Activity
- 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its derivatives have been synthesized and evaluated for cardiotonic activity. Ethyl or methyl esters of this compound, with various polar groups, have shown significant positive inotropic activity, although less than that of milrinone, a known cardiotonic agent (Mosti et al., 1992).
Synthesis of Carboxylic Acids and Esters
- This compound has been utilized in the synthesis of a range of carboxylic acids and esters. The synthesis involves reacting methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide, leading to the creation of novel dihydropyridine derivatives (Maryasov et al., 2021).
Method for Highly Functionalized Dihydropyridines
- A method for synthesizing highly functionalized dihydropyridines using 5-cyano-4-methylthio variants of this compound has been developed. This efficient one-pot reaction involves conjugate addition and intramolecular condensation, leading to a variety of dihydropyridine derivatives (Kumar et al., 2013).
Electric Field Mapping and Structure-Activity Relationships
- Studies involving electric field and electrostatic potential mapping techniques have been conducted on esters of this compound to understand structure-activity relationships in cardiotonic activities. These studies help in revealing the molecular basis of their pharmacological effects (Kumar et al., 1992).
Crystallographic and Quantum-Chemical Study
- The compound has been the subject of X-ray structural characterization and quantum chemical analysis. This research is crucial in understanding the structure-activity relationships of its derivatives, particularly regarding their inotropic activities (Orsini et al., 1990).
Synthesis of Novel Ethyl Esters
- Novel ethyl esters of 5-methyl-6-cyano dihydropyridine derivatives have been synthesized, which are expected to possess antihypertensive properties. This synthesis represents an exploration into potential new therapeutic agents (Kumar & Mashelker, 2006).
Zukünftige Richtungen
The mechanism of formation of two major impurities in the synthetic route towards this compound has been elucidated . This led directly to the development of a route with significant process improvements in terms of yield, purity, and operability . Further optimization on the moieties at the C-6 position of the pyrimidine scaffold may provide a great potential to develop new and more Epac2-specific inhibitors .
Eigenschaften
IUPAC Name |
5-cyano-2-methyl-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-4-6(8(12)13)2-5(3-9)7(11)10-4/h2H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXXXEZREMODQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543218 | |
| Record name | 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
CAS RN |
101184-51-4 | |
| Record name | 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




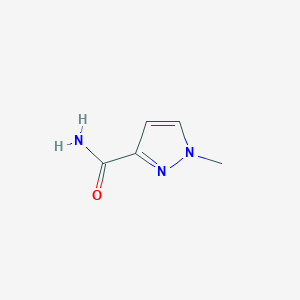

![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)

